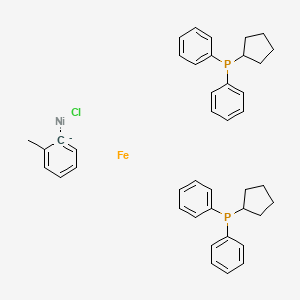MFCD28411349
Catalog No.
S6577792
CAS No.
1501945-23-8
M.F
C41H45ClFeNiP2-
M. Wt
749.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1501945-23-8
Product Name
MFCD28411349
IUPAC Name
chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene
Molecular Formula
C41H45ClFeNiP2-
Molecular Weight
749.7 g/mol
InChI
InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1
InChI Key
ILHGHGMNIAAELD-UHFFFAOYSA-M
SMILES
CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe]
Canonical SMILES
CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe]
Ni(dppmf)Cl is a nickel-based coordination complex that contains a ferrocene-based ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppmf), and a methyl-substituted phenyl group. It was first reported in 1998 by Michaudet and coworkers, and has since been widely studied due to its unique magnetic and electronic properties.
Ni(dppmf)Cl is a crystalline solid with a molecular weight of 778.23 g/mol. It is highly soluble in polar solvents such as water, methanol, and acetone. At room temperature, Ni(dppmf)Cl is paramagnetic due to the presence of unpaired electrons in the nickel center, and shows a strong absorption band in the UV-visible region. Its melting point is 67-69°C and its boiling point is 271-273°C.
Ni(dppmf)Cl can be synthesized through a variety of methods, including reaction of NiCl2 with dppmf in methanol, or reaction of Ni(OAc)2 with dppmf in tetrahydrofuran. The complex can be characterized using various techniques such as NMR, IR, X-ray crystallography, and ESR spectroscopy.
Various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) have been used to detect and quantify Ni(dppmf)Cl in different samples. These techniques allow for accurate determination of the purity and concentration of the complex.
Studies have shown that Ni(dppmf)Cl exhibits antitumor properties and has potential use in cancer treatment. It has also been found to have antimicrobial activity against certain strains of bacteria and fungi.
Studies have shown that Ni(dppmf)Cl is relatively non-toxic to humans at low doses, but can be toxic at high doses. When handling the complex, appropriate safety measures should be taken to avoid exposure to the eyes or skin.
Ni(dppmf)Cl has a wide range of potential applications in scientific experiments. It can be used as a catalyst in various organic reactions, as a precursor for the synthesis of other metal-based complexes, and as an electron-transfer mediator in electrochemical experiments.
Research on Ni(dppmf)Cl is ongoing and has yielded promising results in various fields of study. Studies are currently being conducted to optimize its use as a catalyst, and to explore its potential applications in nanotechnology and energy storage.
Ni(dppmf)Cl has potential implications in fields such as organic chemistry, materials science, and biomedical research. It can be used in the synthesis of new drugs and the development of new materials with unique magnetic and electronic properties.
The use of Ni(dppmf)Cl is limited by its relatively low stability and sensitivity to air and moisture. Future directions in research include exploring ways to increase its stability and developing new methods for its synthesis and application. Other future directions include investigating its potential use in catalysis and energy storage, and its effects on the environment.
In conclusion, Ni(dppmf)Cl is a unique and promising coordination complex with a wide range of potential applications in different fields of research and industry. Continued research and development in this area will pave the way for future discoveries and advancements in science and technology.
In conclusion, Ni(dppmf)Cl is a unique and promising coordination complex with a wide range of potential applications in different fields of research and industry. Continued research and development in this area will pave the way for future discoveries and advancements in science and technology.
Hydrogen Bond Acceptor Count
1
Exact Mass
748.138780 g/mol
Monoisotopic Mass
748.138780 g/mol
Heavy Atom Count
46
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds







